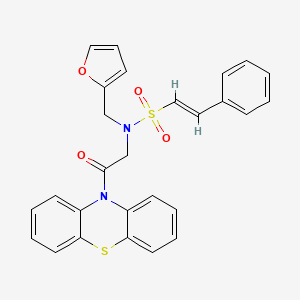

![molecular formula C10H18ClNO2 B2479034 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride CAS No. 2228135-02-0](/img/structure/B2479034.png)

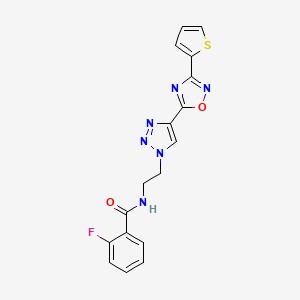

2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, also known as baclofen, is a muscle relaxant and antispasmodic drug. It is commonly used in the treatment of muscle spasticity, particularly in patients with spinal cord injuries or multiple sclerosis. Baclofen is a derivative of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. It acts as a GABA-B receptor agonist, which results in the inhibition of neurotransmitter release and the reduction of muscle tone.

Aplicaciones Científicas De Investigación

Chiral Auxiliaries in Synthesis

2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has been explored for its potential use as chiral auxiliaries in chemical synthesis. For instance, the stereoselective preparation of hydroxy derivatives of this compound has been achieved, which are potentially useful as chiral auxiliaries (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).

Catalysts in Asymmetric Synthesis

It has also been used in the synthesis of new chiral amide alcohols, which serve as catalysts in asymmetric addition reactions. This demonstrates its applicability in producing enantiomerically enriched compounds (Jian, 2007).

Structural and Conformational Studies

The structural properties of compounds related to this compound have been a subject of study. For instance, the stereochemistry of the Nametkin shift in camphene-1-carboxylic acid, which shares structural similarities, has been investigated, shedding light on the conformational dynamics of these types of compounds (Cameron, Jochem, Morris, & Maguire, 1994).

Synthesis of Analogues and Derivatives

Synthesis of analogues and derivatives of this compound is an active area of research. For example, synthesis of enantiomerically and diastereomerically pure amino acid ester hydrochlorides derived from similar structures demonstrates the compound's versatility in organic synthesis (Shireman & Miller, 2001).

Hydrogen-Bonding Investigations

Research into the hydrogen-bonding patterns of compounds structurally similar to this compound, like keto acids, contributes to understanding the intermolecular interactions and crystal structures of such compounds (Lalancette, Coté, & Thompson, 1997).

Applications in Medicinal Chemistry

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their transport applications and specificity to membrane transport systems, illustrating its potential biomedical applications (Christensen et al., 1983).

Propiedades

IUPAC Name |

2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6;/h6-7H,3-5,11H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDQAUNBAXUKGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)N)C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2478958.png)

![N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide](/img/structure/B2478959.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2478967.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide](/img/structure/B2478968.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2478973.png)

![3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2478974.png)